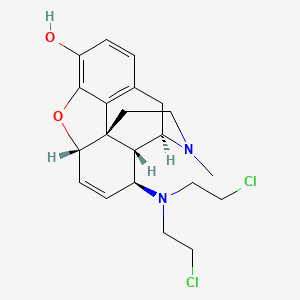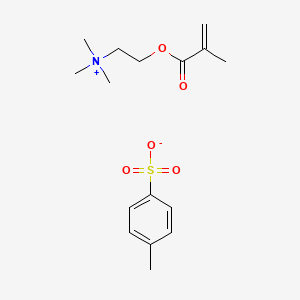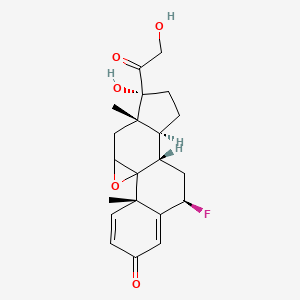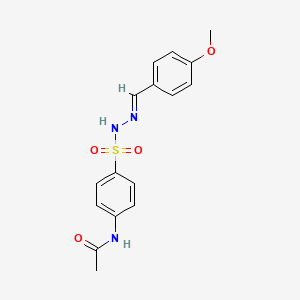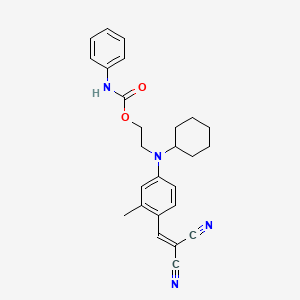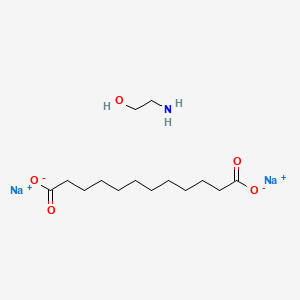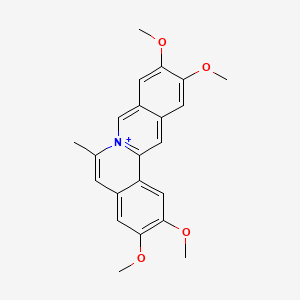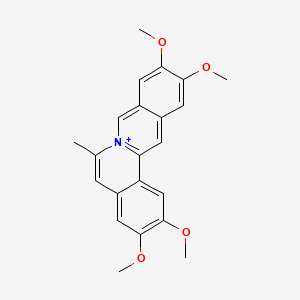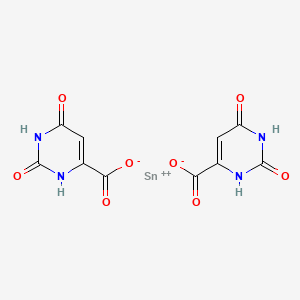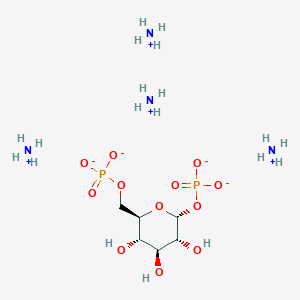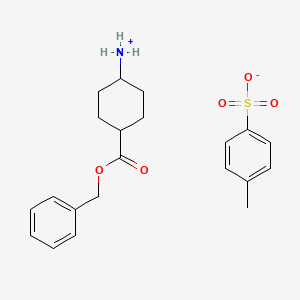
Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the European Community number 426-070-6 is known for its unique chemical properties and applications. It is identified by the Chemical Abstracts Service number 67299-45-0. This compound is utilized in various scientific and industrial fields due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the European Community number 426-070-6 involves specific reaction conditions and reagents. The detailed synthetic routes are documented in various chemical databases and research articles. Typically, the synthesis involves multiple steps, including the use of specific catalysts and solvents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, often utilizing specialized equipment to maintain the necessary temperature and pressure conditions. The production methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: The compound with the European Community number 426-070-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further chemical processes or as final products in various applications.
Aplicaciones Científicas De Investigación
The compound with the European Community number 426-070-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of the compound with the European Community number 426-070-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes. The detailed mechanism of action is studied through various experimental techniques, including molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to the one with the European Community number 426-070-6 include those with comparable chemical structures and properties. These compounds are often used as references in scientific studies to highlight the unique features of the compound .
Uniqueness: The uniqueness of the compound with the European Community number 426-070-6 lies in its specific chemical structure and reactivity Compared to similar compounds, it may exhibit distinct properties that make it particularly valuable for certain applications
Propiedades
Número CAS |
67299-45-0 |
|---|---|
Fórmula molecular |
C21H27NO5S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;(4-phenylmethoxycarbonylcyclohexyl)azanium |
InChI |
InChI=1S/C14H19NO2.C7H8O3S/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,12-13H,6-10,15H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
RHIBZVZOMYLKGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CC(CCC1C(=O)OCC2=CC=CC=C2)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


